molecular formula C4H7ClN2S B050921 4-(Aminomethyl)thiazole hydrochloride CAS No. 117043-86-4

4-(Aminomethyl)thiazole hydrochloride

Cat. No.: B050921
CAS No.: 117043-86-4
M. Wt: 150.63 g/mol
InChI Key: CPKXTRRWXZPGDS-UHFFFAOYSA-N
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Description

4-(Aminomethyl)thiazole hydrochloride is a heterocyclic organic compound that contains a thiazole ring substituted with an aminomethyl group. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds . The hydrochloride salt form enhances the solubility and stability of the compound, making it suitable for various applications in scientific research and industry.

Scientific Research Applications

4-(Aminomethyl)thiazole hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

According to the safety data sheet, 4-(Aminomethyl)thiazole hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

Future Directions

The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, such as 2-aminothiazole derivatives, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

Mechanism of Action

Target of Action

Thiazole derivatives, including 4-(Aminomethyl)thiazole hydrochloride, have been found to exhibit significant biological activity against various bacteria and pathogens . They are known to interfere with diverse bacterial targets, including DNA gyrase, topoisomerase IV, biofilm formation, cell wall permeability, and tryptophanyl-tRNA synthetase .

Mode of Action

Thiazole derivatives are known to interact with their targets through weak interactions with receptors and enzymes in the biological system . For example, some thiazole derivatives have been found to inhibit Traf2- and Nck-interacting kinase (TNIK), a regulator of the Wnt signaling pathway .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, they have been found to inhibit the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation . They also interfere with the function of DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication .

Pharmacokinetics

Thiazole derivatives are known to have good gastrointestinal absorption and can permeate the blood-brain barrier .

Result of Action

The result of the action of this compound is likely to depend on its specific targets and mode of action. Thiazole derivatives have been found to exhibit antibacterial, anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities . For example, some thiazole derivatives have shown cytotoxic activity against human tumor cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)thiazole hydrochloride typically involves the reaction of thiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)thiazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-(Aminomethyl)thiazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications .

Properties

IUPAC Name

1,3-thiazol-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKXTRRWXZPGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625847
Record name 1-(1,3-Thiazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117043-86-4
Record name 1-(1,3-Thiazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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